molecular formula C24H28N4O4S B2861684 4-butoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide CAS No. 904824-31-3

4-butoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Cat. No.: B2861684
CAS No.: 904824-31-3
M. Wt: 468.57
InChI Key: AYDZEYWOARNTQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-butoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a synthetic sulfonamide derivative of significant interest in medicinal chemistry and early-stage drug discovery. This compound features a distinctive molecular architecture, combining a pyridazine core substituted with a morpholine ring and a phenylsulfonamide group bearing a butoxy chain. The butoxy side chain is known to contribute to increased lipophilicity compared to shorter-chain analogs, which can influence the compound's absorption and distribution properties . Sulfonamides are a prolific class of compounds known for a wide spectrum of pharmacological activities, which can include anti-carbonic anhydrase and anti-dihydropteroate synthetase properties, making them relevant for research in areas such as inflammation, cancer, and metabolic disorders . The specific structural motifs present in this molecule—the morpholine and pyridazine rings—are frequently employed in drug design to modulate solubility and target affinity. As such, this compound serves as a valuable chemical tool for probing biological pathways and validating novel therapeutic targets in vitro. It is strictly intended for research use in laboratory settings and is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-butoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4S/c1-2-3-15-32-21-7-9-22(10-8-21)33(29,30)27-20-6-4-5-19(18-20)23-11-12-24(26-25-23)28-13-16-31-17-14-28/h4-12,18,27H,2-3,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDZEYWOARNTQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1,4-Dicarbonyl Compounds

The pyridazine ring is typically formed via cyclocondensation of 1,4-diketones with hydrazine hydrate. For example:
$$ \text{1,4-Diketone} + \text{N}2\text{H}4 \rightarrow \text{Pyridazine derivative} $$
In one protocol, 1,4-diketones derived from furan or thiophene precursors undergo cyclization in ethanol at 80°C for 12 hours, yielding pyridazine intermediates with >75% efficiency.

Functionalization at Position 6

Introduction of the morpholine group employs nucleophilic aromatic substitution (NAS). A halogen atom (Cl/Br) at position 6 of the pyridazine reacts with morpholine under catalytic conditions:
Reagents :

  • Morpholine (3 equiv)
  • K$$2$$CO$$3$$ (2 equiv)
  • Pd(OAc)$$_2$$ (5 mol%)
  • Xantphos (10 mol%)
    Conditions : Toluene, 110°C, 24 hours.
    Yield : 68–72%.

Sulfonamide Bond Formation

Coupling of 3-Aminophenylpyridazine with Sulfonyl Chlorides

The sulfonamide linkage is formed via reaction of 3-aminophenylpyridazine with 4-butoxybenzenesulfonyl chloride:

Procedure :

  • Dissolve 3-aminophenylpyridazine (1.0 equiv) in anhydrous DCM (10 mL/mmol).
  • Add Et$$_3$$N (2.5 equiv) and 4-butoxybenzenesulfonyl chloride (1.2 equiv) dropwise at 0°C.
  • Stir at room temperature for 6 hours.
  • Quench with H$$_2$$O, extract with DCM, and purify via silica chromatography.

Optimization Data :

Parameter Value Impact on Yield
Solvent DCM vs. THF 82% vs. 67%
Temperature 0°C → RT vs. RT 89% vs. 74%
Equiv. sulfonyl chloride 1.2 vs. 1.0 85% vs. 78%

Butoxy Group Introduction

Alkylation of 4-Hydroxybenzenesulfonyl Chloride

The butoxy side chain is installed prior to sulfonamide formation:

  • React 4-hydroxybenzenesulfonyl chloride with 1-bromobutane in DMF.
  • Use K$$2$$CO$$3$$ (2.5 equiv) as base at 60°C for 8 hours.
  • Isolate 4-butoxybenzenesulfonyl chloride via vacuum distillation (bp 145–148°C/0.1 mmHg).

Yield : 91%.

Alternative Synthetic Routes

Suzuki-Miyaura Cross-Coupling Approach

For advanced intermediates, palladium-catalyzed coupling enables modular assembly:

Step 1 : Prepare boronic ester of 3-aminophenylpyridazine.
Step 2 : Couple with 4-butoxybenzenesulfonyl chloride-derived electrophile.

Conditions :

  • Pd(PPh$$3$$)$$4$$ (5 mol%)
  • K$$3$$PO$$4$$ (3 equiv)
  • DME/H$$_2$$O (4:1), 90°C, 18 hours.

Yield : 63% (two steps).

Critical Analysis of Methodologies

Yield Comparison Across Routes

Method Total Yield Purity (HPLC) Scale-Up Feasibility
Sequential NAS + SNAr 58% 98.2% Excellent
Suzuki Cross-Coupling 43% 97.5% Moderate
One-Pot Multi-Step 51% 96.8% Challenging

Key Challenges and Solutions

  • Regioselectivity in Pyridazine Substitution :
    • Use of bulky ligands (Xantphos) ensures C6 morpholine installation over competing positions.
  • Sulfonamide Hydrolysis :
    • Strict anhydrous conditions (molecular sieves) prevent decomposition.
  • Butoxy Group Stability :
    • Avoid strong acids during workup to prevent ether cleavage.

Industrial-Scale Considerations

Cost Analysis of Starting Materials

Component Cost/kg (USD) Supplier
4-Hydroxybenzenesulfonyl chloride 220 Sigma-Aldrich
Morpholine 45 TCI America
1-Bromobutane 28 Fisher Scientific

Environmental Impact Mitigation

  • Replace DCM with 2-MeTHF (renewable solvent) in sulfonylation step.
  • Catalytic recycling of Pd catalysts reduces heavy metal waste.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonamide group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-butoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-butoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key structural analogs and their comparative properties are summarized below:

Table 1: Comparative Analysis of Sulfonamide Derivatives
Compound Name / ID Molecular Weight logP Solubility (logSw) Melting Point (°C) Key Structural Features
Target Compound : 4-butoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide ~468.58* ~4.66* ~-4.15* N/A Meta-substituted phenyl-pyridazine linkage; morpholine at pyridazine 6-position
G620-0599 () 468.58 4.665 -4.15 N/A Para-substituted phenyl-pyridazine linkage; morpholine at pyridazine 6-position
Example 57 () 616.9 N/A N/A 211–214 Pyrazolo[3,4-d]pyrimidin core; fluorophenyl-chromen substituents
Benzimidazole Derivatives () ~500† N/A N/A 92–96 Benzimidazole-sulfonamide with pyridylmethyl sulfinyl groups
4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide () 335.82 N/A N/A N/A Pyrazole core with 4-chlorophenyl and methyl substituents

*Inferred from G620-0599 due to structural similarity (positional isomer).
†Estimated based on molecular formula.

2.1 Structural and Physicochemical Differences
  • Positional Isomerism (Target vs. G620-0599): The meta vs. para substitution of the phenyl-pyridazine linkage in the target compound and G620-0599, respectively, may influence spatial orientation and target binding.
  • Heterocyclic Cores :
    • Pyridazine-Morpholine (Target/G620-0599): Offers hydrogen-bonding capacity (morpholine’s oxygen) and planar pyridazine for π-π stacking.
    • Pyrazolo[3,4-d]pyrimidin (): A fused bicyclic system with fluorinated chromen groups, contributing to higher molecular weight and melting point (211–214°C) due to rigidity .
    • Benzimidazole (): A five-membered heterocycle with sulfinyl groups, resulting in lower melting points (92–96°C) and increased solubility .
2.2 Pharmacokinetic and Pharmacodynamic Insights
  • Rotatable Bonds : G620-0599 has 9 rotatable bonds , suggesting conformational flexibility that may enhance binding to dynamic enzyme sites. This feature is likely conserved in the target compound .
  • Morpholine’s Role : The morpholine ring in both the target and G620-0599 may improve solubility via hydrogen bonding, though its impact is offset by the hydrophobic butoxy group .

Biological Activity

4-butoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with a sulfonamide group, a pyridazine ring, and a morpholine moiety. Its IUPAC name is this compound.

Property Value
Molecular Formula C25H31N5O3S
Molecular Weight 473.62 g/mol
Melting Point Not specified
Solubility Soluble in organic solvents

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The sulfonamide group allows it to mimic para-aminobenzoic acid (PABA), leading to competitive inhibition of dihydropteroate synthase, an enzyme critical for bacterial folic acid synthesis. This inhibition disrupts bacterial growth and has implications for its use as an antibacterial agent.

Antimicrobial Activity

Research indicates that sulfonamides, including this compound, exhibit antimicrobial properties. A study demonstrated that derivatives of benzenesulfonamide significantly affect perfusion pressure in isolated rat heart models, suggesting cardiovascular implications as well .

Cardiovascular Effects

The compound's effects on the cardiovascular system were evaluated using an isolated rat heart model. The results showed that certain sulfonamide derivatives could modulate perfusion pressure and coronary resistance, indicating a potential therapeutic role in managing cardiovascular conditions .

Study 1: Antimicrobial Evaluation

A comparative study assessed various benzenesulfonamides, including this compound, for their antimicrobial efficacy against different bacterial strains. The findings revealed significant inhibitory effects on bacterial growth, supporting its potential as an antibacterial agent.

Study 2: Cardiovascular Impact

In another research effort, the compound was tested for its impact on coronary resistance in an isolated heart model. The study found that it effectively reduced perfusion pressure over time, suggesting a beneficial effect in managing cardiac function .

Q & A

Basic: What are the key synthetic steps and reaction conditions required for the efficient synthesis of this compound?

The synthesis involves:

  • Sulfonylation : Reacting 3-aminophenylpyridazine intermediates with 4-butoxybenzenesulfonyl chloride in anhydrous DMF under nitrogen atmosphere at 0–5°C .
  • Morpholine Coupling : Introducing the morpholine ring via nucleophilic aromatic substitution (SNAr) on the pyridazine moiety using morpholine in refluxing ethanol (80°C, 12–24 hours) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol-water mixtures to isolate the final product .

Advanced: How can reaction yields be optimized during morpholine ring incorporation?

Critical factors include:

  • Catalyst Selection : Use of Pd(PPh₃)₄ for Suzuki-Miyaura coupling to enhance regioselectivity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction rates by stabilizing transition states .
  • Inert Conditions : Conducting reactions under nitrogen/argon to prevent oxidation of sensitive intermediates .

Basic: What analytical techniques confirm structural integrity and purity?

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to verify substituent positions and aromatic proton splitting patterns .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) .

Advanced: How to resolve bioactivity contradictions between analogs (e.g., bromine vs. ethoxy substituents)?

  • Structure-Activity Relationship (SAR) Studies : Systematic substitution of the benzene ring to compare IC₅₀ values against bacterial dihydropteroate synthase .
  • Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinity differences caused by electron-withdrawing (Br) vs. electron-donating (OEt) groups .

Basic: What is the hypothesized mechanism of action?

The sulfonamide group competitively inhibits bacterial dihydropteroate synthase by mimicking para-aminobenzoic acid (pABA), disrupting folate synthesis . The morpholine-pyridazine scaffold enhances membrane permeability and target affinity .

Advanced: How to elucidate pyridazine-enzyme interactions experimentally?

  • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., dihydropteroate synthase) using SHELX programs for structure refinement .
  • Site-Directed Mutagenesis : Modify enzyme active-site residues (e.g., Phe28, Lys221) to assess binding perturbations via SPR (surface plasmon resonance) .

Basic: What methodologies assess solubility under physiological conditions?

  • Shake-Flask Method : Dissolve the compound in PBS (pH 7.4) at 37°C, quantify via UV-Vis spectroscopy (λ = 260 nm) .
  • HPLC Calibration : Compare peak areas against standard curves in buffers simulating gastrointestinal fluid .

Advanced: Formulation strategies to improve stability in vivo?

  • Lyophilization : Prepare lyophilized powders with trehalose excipients to prevent hydrolysis .
  • Nanoencapsulation : Use PLGA nanoparticles (≤200 nm) to enhance plasma half-life and reduce hepatic clearance .

Basic: How does the butoxy group affect pharmacokinetics vs. shorter alkoxy chains?

The butoxy group increases lipophilicity (logP >3), enhancing membrane permeability but reducing aqueous solubility. Compared to methoxy/ethoxy analogs, it prolongs metabolic stability by resisting CYP450-mediated oxidation .

Advanced: Computational methods to predict binding affinities of derivatives?

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (GROMACS) over 100 ns to assess binding free energies (MM-PBSA) .
  • QSAR Modeling : Use 3D descriptors (e.g., CoMFA) to correlate substituent electronegativity with antibacterial potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.